Chlorovinyl-(methyl)silane
Description
Historical Perspectives in Organosilicon Chemistry and Vinylsilane Development
The formal inception of organosilicon chemistry is credited to the work of French chemist Charles Friedel and American chemist James Crafts who, in 1863, first prepared an organochlorosilane compound. nih.gov The early 20th century saw extensive investigations by Frederic S. Kipping, who is noted for his comprehensive research into organosilicon compounds and for coining the term "silicone." nih.gov A major industrial breakthrough was the development of the "direct process" for synthesizing methylchlorosilanes, which are crucial precursors for silicone polymers. sigmaaldrich.com
Vinylsilanes, organosilicon compounds featuring a vinyl group (CH₂=CH-), emerged as a particularly interesting class of molecules. While the parent compound, vinylsilane (CH₂=CHSiH₃), is primarily of theoretical interest as a colorless gas, its substituted derivatives have found widespread practical use. dakenchem.com The development of synthetic methods to produce vinylsilanes, such as the hydrosilylation of alkynes and the reaction of alkenyl lithium or Grignard reagents with chlorosilanes, has been pivotal to their accessibility and subsequent application. dakenchem.com
Role of Vinylsilanes as Synthetic Intermediates and Monomers
Vinylsilanes are highly valued as synthetic intermediates in organic chemistry. dakenchem.com Their utility stems from the unique electronic properties of the silicon atom, which can influence the reactivity of the adjacent vinyl group. They participate in a variety of chemical reactions, including electrophilic substitution, to form new carbon-carbon and carbon-heteroatom bonds, making them valuable building blocks for complex organic molecules. sinosil.com
In the realm of polymer chemistry, vinylsilanes, particularly those with hydrolyzable groups, serve as important monomers. dakenchem.com These compounds can undergo polymerization to create polymers with a carbon backbone and pendant silyl (B83357) groups. organic-chemistry.org Furthermore, they are utilized in the synthesis of side-chain liquid crystal polymers and for creating cross-linked polymer networks, which can enhance the mechanical and thermal properties of materials. chemimpex.com
Specific Significance of Halogenated Organosilanes in Chemical Synthesis
Halogenated organosilanes, which contain a silicon-halogen bond, are fundamental reagents in organosilicon chemistry. The presence of a halogen, typically chlorine, on the silicon atom provides a reactive site for nucleophilic substitution. This reactivity allows for the introduction of a wide range of organic and inorganic groups onto the silicon atom, making chlorosilanes versatile precursors for a vast array of other organosilicon compounds. sigmaaldrich.com
These compounds are crucial for synthesizing functionalized silanes and are used as protecting groups in organic synthesis. starshinechemical.com The reactivity of the silicon-chlorine bond is central to the production of silicones, where hydrolysis of chlorosilanes leads to the formation of siloxane bonds (Si-O-Si), the backbone of silicone polymers. sigmaaldrich.com Halogenated organosilanes are also employed in the modification of surfaces to impart desired properties such as hydrophobicity. starshinechemical.com The ability to halogenate organosilicon compounds regioselectively is a key tool in creating tailored molecules for applications in pharmaceuticals, agrochemicals, and materials science.
Overview of Research Trends in Chlorovinyl-(methyl)silane Chemistry
Research into this compound and its closely related derivatives, such as chloro(dimethyl)vinylsilane and chloro(methyl)(phenyl)vinylsilane, is driven by their dual functionality. These molecules possess both a reactive vinyl group, which can participate in polymerization and other addition reactions, and a labile chloro group on the silicon atom, which allows for a variety of substitution reactions.
Current research focuses on several key areas:
Synthesis of Novel Polymers and Materials: A primary trend is the use of chlorovinyl-(methyl)silanes as monomers or co-monomers to synthesize new polymers with tailored properties. These properties can include enhanced thermal stability, chemical resistance, and specific surface characteristics. chemimpex.com
Surface Modification: These compounds are investigated for their ability to modify the surfaces of various materials, including glass and metals. The chlorosilyl group can react with surface hydroxyl groups to form a stable, covalently bonded silane (B1218182) layer, while the vinyl group can be further functionalized or used for subsequent polymerization from the surface.
Development of Synthetic Methodologies: Ongoing research explores new and more efficient synthetic routes to chlorovinyl-(methyl)silanes and their derivatives. This includes optimizing existing methods and developing novel catalytic systems for their preparation.
Applications as Coupling Agents: There is continued interest in their role as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composite materials. The bifunctional nature of these molecules allows them to bridge the interface between these dissimilar materials, leading to enhanced mechanical properties of the composite. sinosil.com
Due to the high reactivity and the presence of multiple functional groups, research also implicitly focuses on understanding the reaction mechanisms and controlling the selectivity of their transformations.
Compound Data
Below are tables summarizing the physical and chemical properties of compounds closely related to this compound, as specific data for the exact compound is limited in publicly available literature.
Table 1: Properties of Chloro(dimethyl)vinylsilane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉ClSi | dakenchem.com |
| Molecular Weight | 120.65 g/mol | dakenchem.com |
| Boiling Point | 82-83 °C | dakenchem.com |
| Density | 0.874 g/mL at 25 °C | dakenchem.com |
| Refractive Index | n20/D 1.414 | dakenchem.com |
| CAS Number | 1719-58-0 | dakenchem.com |
Table 2: Properties of Chloro(methyl)(phenyl)vinylsilane
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClSi | chemimpex.com |
| Molecular Weight | 182.72 g/mol | chemimpex.com |
| Boiling Point | 80 °C / 4 mmHg | chemimpex.com |
| Density | 1.04 g/mL | chemimpex.com |
| Refractive Index | n20/D 1.52 | chemimpex.com |
| CAS Number | 17306-05-7 | chemimpex.com |
Structure
2D Structure
Properties
Molecular Formula |
C3H5ClSi |
|---|---|
Molecular Weight |
104.61 g/mol |
InChI |
InChI=1S/C3H5ClSi/c1-5-3-2-4/h2-3H,1H3 |
InChI Key |
DYQQBBCIATUAKR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]C=CCl |
Origin of Product |
United States |
Synthetic Methodologies for Chlorovinyl Methyl Silanes
Direct Synthesis Approaches for Organochlorosilanes
The direct synthesis, or direct process, is the cornerstone of industrial organosilane production. This process involves the reaction of an organic halide with elemental silicon in the presence of a catalyst.
Müller-Rochow Process and Variants
The Müller-Rochow process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, is the most common industrial method for producing methylchlorosilanes. uni-bayreuth.degelest.comresearchgate.netmdpi.com In its primary form, it involves the reaction of methyl chloride with silicon powder at high temperatures (typically 250-300°C) in a fluidized-bed reactor, catalyzed by copper. researchgate.netrsc.org The primary product is dimethyldichlorosilane, but a mixture of other methylchlorosilanes is also formed. uni-bayreuth.dersc.org
A key variant of this process for the synthesis of vinyl-containing chlorosilanes involves the use of vinyl chloride as a reactant. Research has shown that passing vinyl chloride over a copper-silicon mass can produce vinylchlorosilanes. rsc.org This direct reaction is often exothermic and requires careful temperature control, sometimes necessitating the dilution of the reactant stream with an inert gas like nitrogen to prevent pyrolysis of the organic groups. rsc.org The product is a mixture that includes vinyltrichlorosilane and vinylmethyldichlorosilane. rsc.org
The general reaction for the Müller-Rochow synthesis is: 2 RCl + Si —(Cu catalyst, Δ)→ R₂SiCl₂ where R can be a methyl or vinyl group.
The product distribution from the standard methyl chloride process is a complex mixture that is separated by distillation. researchgate.netrsc.org
| Compound | Typical Yield (%) | Boiling Point (°C) |
| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | 70–90 | 70 |
| Methyltrichlorosilane (CH₃SiCl₃) | 5–15 | 66 |
| Trimethylchlorosilane ((CH₃)₃SiCl) | 2–4 | 57 |
| Dichloromethylsilane (B8780727) (CH₃HSiCl₂) | 1–4 | 41 |
| Chlorodimethylsilane ((CH₃)₂HSiCl) | 0.1–0.5 | 35 |
| Typical product distribution in the Müller-Rochow process using methyl chloride. rsc.org |
Influence of Catalysts and Promoters in Direct Synthesis
The efficiency and selectivity of the direct synthesis are highly dependent on the catalyst system. Copper is the primary catalyst, and its form, whether elemental or as a compound like copper(I) chloride, influences the reaction. uni-bayreuth.deresearchgate.net The mechanism is thought to involve the formation of a copper-silicon intermetallic, such as Cu₃Si, which facilitates the reaction with the organic halide. rsc.org
Promoters are crucial for optimizing the process. Zinc and tin are common promoters that significantly affect the product distribution. rsc.org
Other elements, such as phosphorus, can also act as promoters, influencing the surface concentration of methyl groups on the catalyst. researchgate.net The presence of even trace amounts of other metals can have a significant impact; for instance, lead can inhibit the reaction, while antimony can promote it. researchgate.net
Process Parameters and Reactor Designs in Methylchlorosilane Production
Beyond the catalyst system, several process parameters and the reactor design are critical for the successful industrial production of methylchlorosilanes. rsc.org
Temperature: The reaction is typically carried out between 250°C and 320°C. researchgate.netresearchgate.net Since the reaction is highly exothermic, precise temperature control is essential to prevent side reactions and catalyst deactivation. researchgate.net
Pressure: The process is generally run at pressures ranging from 0.1 to 0.5 MPa (1 to 5 bar). researchgate.netresearchgate.net
Feed Composition: The purity of the silicon (typically >97%) and the composition of the feed gas, including the potential addition of gases like hydrogen chloride or hydrogen, can be adjusted to influence the product mixture. researchgate.netrsc.org
Reactor Design: Fluidized-bed reactors are the standard in industry. researchgate.netrsc.org They provide excellent heat transfer, which is crucial for managing the exothermic reaction, and ensure intimate contact between the solid silicon-catalyst mixture and the gaseous methyl chloride. researchgate.net The silicon is used as a powder with a particle size typically between 50 and 500 µm. researchgate.net
Hydrosilylation Reactions for Vinylsilane Synthesis
Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds, and it represents a key route to vinylsilanes. rsc.org The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkyne. This method can be used to synthesize chlorovinyl-(methyl)silanes by reacting a suitable chloromethyl-containing silane (B1218182) with an alkyne like acetylene (B1199291).
Transition Metal-Catalyzed Hydrosilylation of Alkynes
The hydrosilylation of alkynes is typically catalyzed by transition metal complexes, with platinum, rhodium, ruthenium, and cobalt being the most common. rsc.orgnih.govsigmaaldrich.comscientificspectator.com The choice of catalyst is critical as it determines the regio- and stereoselectivity of the addition.
Platinum Catalysts: Classical platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used and generally favor the formation of the β-(E)-vinylsilane (anti-Markovnikov, syn-addition). scientificspectator.com
Rhodium Catalysts: Rhodium complexes can also be highly effective. For instance, Rh(acac)(CO)₂ has been shown to be an active catalyst for the hydrosilylation of acetylene with various silanes, leading to high yields of vinylsilanes. rsc.org Dirhodium(II) complexes, in conjunction with specific phosphine (B1218219) ligands like XantPhos, can provide high stereoselectivity for β-(Z) vinylsilanes. nih.gov
Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are notable for their ability to catalyze the trans-addition of silanes to internal alkynes, a less common outcome. sigmaaldrich.com For terminal alkynes, they can provide access to α-vinylsilane products (Markovnikov addition). sigmaaldrich.com
Cobalt Catalysts: More recently, earth-abundant and less expensive cobalt catalysts have gained prominence. rsc.org The selectivity of cobalt-catalyzed hydrosilylation can be tuned by the choice of ligand. For example, bidentate phosphine ligands can direct the reaction to form (E)-β-vinylsilanes, while bipyridine ligands can favor the formation of α-vinylsilanes. researchgate.net
The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination and insertion into the metal-hydride bond.
Regio- and Stereoselective Approaches in Hydrosilylation
A major challenge in the hydrosilylation of terminal alkynes is controlling the regioselectivity (α- vs. β-addition) and the stereoselectivity of the resulting double bond (E- vs. Z-isomer). nih.gov
α-Addition (Markovnikov): This results in the silicon atom bonding to the internal carbon of the original alkyne. This is often achieved with specific ruthenium or cobalt catalyst systems. rsc.orgsigmaaldrich.com
β-Addition (anti-Markovnikov): This is the more common pathway, where the silicon atom attaches to the terminal carbon. The stereochemistry of this addition can be either syn (leading to the E-isomer) or anti (leading to the Z-isomer), depending on the catalyst and reaction conditions. rsc.orgnih.gov
The choice of silane, catalyst, ligands, and reaction conditions all play a crucial role in directing the outcome. For instance, dirhodium(II)/XantPhos catalyst systems have been developed for the highly effective synthesis of β-(Z) vinylsilanes. nih.gov In contrast, certain platinum-N-heterocyclic carbene complexes show high activity for the selective formation of β-E-isomers. The reaction of alkynes with dichloromethylsilane (HSiMeCl₂) in the presence of a suitable transition metal catalyst would be a direct hydrosilylation route to vinylmethyldichlorosilane. The principles of catalyst and ligand selection would be applied to achieve the desired regio- and stereoisomer.
| Catalyst System Example | Alkyne | Silane | Major Product Isomer |
| Rh₂(OAc)₄/XantPhos | Terminal Alkyne | Tertiary Silane | β-(Z) |
| [Pt(IPrOMe)(dvtms)] | Terminal Alkyne | Secondary Silane | β-(E) |
| [CpRu(MeCN)₃]PF₆ | Terminal Alkyne | Various Silanes | α |
| Co(OAc)₂ / Bidentate Phosphine | Terminal Alkyne | Various Silanes | β-(E) |
| Co(OAc)₂ / Bipyridine Ligand | Terminal Alkyne | Various Silanes | α |
| Examples of catalyst systems and their influence on the selectivity of alkyne hydrosilylation. researchgate.netnih.gov |
Hydrosilylation of Chloro(vinyl)silanes for Bifunctional Silanes
Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is a powerful and atom-economical method for the synthesis of organosilicon compounds. In the context of chlorovinyl-(methyl)silanes, this reaction can be employed to introduce additional functional groups, creating bifunctional silanes with tailored properties. The hydrosilylation of unsaturated compounds using chlorosilanes is a key industrial process for producing various organosilicon compounds, including silane coupling agents. nih.gov
The transition-metal-catalyzed hydrosilylation of alkenes is a cornerstone of the silicon industry. nih.gov However, the choice of catalyst is crucial, as side reactions can occur. For instance, in the platinum-catalyzed hydrosilylation of allyl chloride with trichlorosilane (B8805176), the desired product, trichloro(3-chloropropyl)silane, is often accompanied by byproducts resulting from reduction of the allyl group. nih.govnih.gov
Recent research has focused on developing more selective catalysts. For example, rhodium complexes with specific bidentate phosphine ligands have shown remarkable efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane. nih.gov The use of [RhCl(dppbzF)]2 (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene) as a catalyst resulted in a high yield of the desired product with excellent selectivity. nih.gov
The following table summarizes the performance of different catalysts in the hydrosilylation of allyl chloride with trichlorosilane, highlighting the superior performance of the rhodium-based catalyst.
Table 1: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane
| Catalyst | Yield of Trichloro(3-chloropropyl)silane (%) | Yield of Byproduct (%) | Selectivity (%) |
| Speier's Catalyst | 20 | 32 | ~38 |
| Karstedt's Catalyst | 15 | 13 | ~53 |
| [RhCl(dppbzF)]2 | >95 | <1 | >99 |
Data sourced from Communications Chemistry. nih.gov
This demonstrates the potential for fine-tuning catalyst systems to achieve highly selective hydrosilylation reactions for the synthesis of functionalized chlorosilanes.
Carbosilylation and Silylmetallation Strategies
Carbometallation of Silylacetylenes
Carbometallation of silylacetylenes provides a versatile route to vinylsilanes with control over substitution patterns. This strategy involves the addition of an organometallic reagent across the carbon-carbon triple bond of a silylacetylene, followed by quenching with an electrophile.
A common approach involves the carbocupration of silylacetylenes. The resulting vinylcuprate intermediate can then react with a variety of electrophiles to introduce different functional groups. This method allows for the synthesis of highly substituted vinylsilanes.
Stereocontrolled Synthesis of Substituted Vinylsilanes
The stereochemistry of the vinylsilane product is often crucial for its subsequent applications. Several methods have been developed to achieve high stereocontrol in the synthesis of substituted vinylsilanes.
One effective strategy involves the regio- and (E)-stereoselective bis-stannylation of unsymmetrically substituted butadiynes. researchgate.netbirmingham.ac.uk The resulting (E)-β-stannylvinylsilane can then undergo halodestannylation with retention of configuration to yield (E)-β-halovinylsilanes. researchgate.net This approach has been successfully used to synthesize (E)-β-chlorovinylsilanes.
Another powerful method for achieving stereocontrol is the hydroboration of alkynes followed by transmetalation. The hydroboration of an alkyne with a dialkylborane typically proceeds in a syn-fashion, leading to an (E)-vinylborane. Subsequent transmetalation with an organometallic reagent, such as an organotin or organozinc compound, can then transfer the vinyl group to the metal with retention of stereochemistry, providing a route to stereodefined vinylsilanes. orgsyn.org
Nucleophilic Substitution and Cross-Coupling Methods
Reaction of Chlorosilanes with Organometallic Reagents
One of the most direct and widely used methods for the synthesis of chlorovinyl-(methyl)silanes is the reaction of a chlorosilane with a vinyl-organometallic reagent, typically a Grignard or organolithium reagent. google.comgoogle.com This reaction proceeds via nucleophilic substitution at the silicon center, where the vinyl group displaces a chlorine atom.
The synthesis of dimethylvinylchlorosilane from dimethyldichlorosilane and a vinyl Grignard reagent, such as vinylmagnesium chloride or vinylmagnesium bromide, is a well-established industrial process. google.comgoogle.com The reaction is typically carried out in an etheral solvent like tetrahydrofuran (B95107) (THF). The yield of the desired product can be influenced by the reaction conditions, including the molar ratio of the reactants and the presence of catalysts. For instance, the use of antimony trichloride (B1173362) as a catalyst has been shown to significantly improve the yield of dimethylvinylchlorosilane. google.com
The table below presents data from various synthetic preparations of dimethylvinylchlorosilane, illustrating the effect of different conditions on the product yield.
Table 2: Synthesis of Dimethylvinylchlorosilane via Grignard Reaction
| Chlorosilane | Grignard Reagent | Molar Ratio (Grignard:Chlorosilane) | Catalyst | Yield of Dimethylvinylchlorosilane (%) |
| Dimethyldichlorosilane | Vinylmagnesium chloride | 1.05:1 | None | 32.8 |
| Dimethyldichlorosilane | Vinylmagnesium chloride | 1.05:1 | SbCl3 | 91.0 |
| Dimethyldichlorosilane | Vinylmagnesium bromide | 1.2:1 | None | 56.4 |
| Dimethyldichlorosilane | Vinylmagnesium bromide | 1.05:1 | None | 74.7 |
Data sourced from Google Patents. google.com
Copper-Catalyzed Silylation of Alkenyl Iodonium (B1229267) Salts
In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-silicon bonds. The silylation of alkenyl iodonium salts with silicon-based nucleophiles provides a mild and efficient route to vinylsilanes. nih.govorganic-chemistry.org This method is particularly attractive due to its operational simplicity and tolerance of a wide range of functional groups.
The reaction typically involves a copper(I) catalyst, which is believed to undergo oxidative addition to the vinyliodonium salt, followed by transmetalation with a silyl-zinc or other silyl-metal reagent. Reductive elimination then affords the desired vinylsilane and regenerates the copper(I) catalyst. This process likely proceeds through a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.org
A variety of substituted vinyliodonium salts and silyl-zinc reagents can be employed in this reaction, providing access to a diverse array of vinylsilanes. The table below provides representative examples of this copper-catalyzed silylation.
Table 3: Copper-Catalyzed Silylation of Alkenyl Iodonium Salts
| Alkenyl Iodonium Salt | Silyl-Zinc Reagent | Catalyst | Yield of Vinylsilane (%) |
| (E)-(4-phenylbut-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 85 |
| (E)-(hex-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 82 |
| (Z)-(hex-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 75 |
| (E)-(4-chlorobut-1-en-1-yl)(phenyl)iodonium triflate | (Dimethylphenylsilyl)zinc chloride | CuCN·2LiCl | 78 |
Data sourced from Organic Letters. nih.gov
This methodology offers a valuable alternative to traditional methods for the synthesis of functionalized vinylsilanes under mild conditions.
Other Synthetic Pathways
Beyond the more common industrial methods, several other synthetic strategies have been explored for the preparation of chlorovinyl-(methyl)silanes and related functionalized silanes. These pathways, while perhaps not as widely implemented, offer alternative routes that can be advantageous under specific laboratory or industrial contexts. These methods include the dehydrogenative silylation of alkenes, the cleavage of silicon-silicon bonds in disilanes, and the direct chlorination and methylation of chloromethylsilane precursors.
Dehydrogenative Silylation of Alkenes
Dehydrogenative silylation has emerged as a valuable tool in organosilicon chemistry for the formation of vinylsilanes. This method involves the reaction of a hydrosilane with an alkene, catalyzed by a transition metal complex, leading to the formation of a silicon-carbon bond and the release of hydrogen gas. While this reaction has been successfully applied to a variety of alkenes, its specific application for the direct synthesis of chlorovinyl-(methyl)silanes from vinyl chloride is not extensively documented in publicly available research.
The general mechanism of dehydrogenative silylation typically involves the activation of both the Si-H bond of the silane and a C-H bond of the alkene by a metal center. A range of transition metal catalysts, including those based on rhodium nih.govnih.gov, iridium nih.govrsc.orgnih.gov, and manganese zenodo.org, have been shown to be effective for the dehydrogenative silylation of various alkenes to produce vinylsilanes and allylsilanes. For instance, rhodium catalysts have been used for the silylative cyclization with dehydrogenation nih.gov, and iridium catalysts have been employed for the dehydrogenative silylation of azulenes nih.gov. Manganese-catalyzed dehydrogenative silylation of terminal alkenes has also been reported to efficiently produce E-vinylsilanes and allylsilanes. zenodo.org
Despite the versatility of this method, the reaction with halogenated alkenes like vinyl chloride presents specific challenges, including potential side reactions involving the carbon-chlorine bond. While the direct dehydrogenative silylation of vinyl chloride with a methyl-substituted chlorosilane to yield a chlorovinyl-(methyl)silane is a theoretically plausible pathway, specific catalysts and conditions optimized for this transformation require further investigation.
Cleavage of Silicon-Silicon Bonds in Disilanes
An alternative route to chloromethylsilanes involves the cleavage of the silicon-silicon bond in chloro-methyl-disilanes. This method is particularly useful for converting disilane (B73854) byproducts from other industrial processes, such as the direct synthesis of methylchlorosilanes, into valuable monosilane monomers.
A notable process involves the reaction of chloro-methyl-disilanes with hydrogen chloride (HCl) in the presence of a catalyst. nih.gov According to a patented method, heating chloro-methyl-disilanes with dry hydrogen chloride at temperatures between 90 to 130°C, under the catalytic influence of alkylureas or hexamethylphosphoramide (B148902) (HMPT), results in the cleavage of the Si-Si bond to yield the corresponding chloromethylsilanes. nih.gov This approach allows for the high-yield conversion of the disilane fraction from the residue of technical chloromethylsilane synthesis into useful products. nih.gov The main products of this cleavage are typically trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. nih.gov
The uncatalyzed reaction of disilanes with hydrogen chloride generally requires much higher temperatures, starting from 500°C. nih.gov However, the use of suitable catalysts enables the cleavage to occur at atmospheric pressure and at temperatures below the boiling point of the disilanes. nih.gov This catalytic cleavage is an economically and environmentally favorable method for recycling disilane residues. nih.gov
Chlorination and Methylation of Chloro(methyl)silanes
The direct chlorination of the methyl group in chloro(methyl)silanes provides a straightforward pathway to introduce a chloromethyl functional group. This free-radical substitution reaction is typically initiated by heat or light and can be influenced by the choice of initiator and reaction conditions.
Research has been conducted on the synthesis of (chloromethyl)methylsilanes through the chlorination of corresponding chloro(methyl)silanes of the type Me_nSiCl_(4-n) (where n = 0-3) with sulfuryl chloride (SO_2Cl_2) or through methylation with diazomethane. For instance, the liquid-phase chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as a catalyst can achieve a conversion rate of 70-80%, with a selectivity for chloromethyl trichlorosilane of up to 95%. organic-chemistry.org
The reaction conditions for chlorination have been optimized by studying various parameters. For the chlorination of methyl trichlorosilane, the reaction is typically carried out by heating the silane to its boiling point and then introducing chlorine gas. organic-chemistry.org The temperature is a critical parameter, with the reaction often initiated at a lower temperature (e.g., 40-50°C) and then raised as the reaction progresses. organic-chemistry.org
The choice of initiator also plays a significant role in the efficiency of the chlorination. Benzoyl peroxide is a commonly used free-radical initiator. organic-chemistry.org The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of the silane, leading to a silicon-centered radical that reacts with a chlorine source. thieme-connect.de
The table below summarizes findings from a study on the liquid-phase chlorination of methyl trichlorosilane.
| Catalyst | Reactant Ratio (Molar) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Benzoyl Peroxide / Ferric Chloride | CH_3SiCl_3 : Cl_2 = 1 : 0.6-0.9 | 65 | 2.5 | 68 | >99 | organic-chemistry.org |
Furthermore, gas-phase chlorination of methylchlorosilanes under visible light has also been reported as a method to produce chloromethylchlorosilanes with high output rates without the need for a special ultraviolet light source. In this process, the methylchlorosilane is vaporized and reacted with chlorine gas in a gas-phase reactor.
Methylation of chlorosilanes, such as the reaction of tetrachlorosilane (B154696) with diazomethane, can also be employed to synthesize trichloro(chloromethyl)silane. This method provides an alternative route to these valuable functionalized silanes.
Mechanistic Investigations of Chlorovinyl Methyl Silane Reactions
Elucidation of Reaction Mechanisms in Organosilicon Transformations
The transformation of chlorovinyl(methyl)silane often proceeds through mechanisms that are characteristic of organosilicon compounds. These reactions are influenced by the inherent polarity of the Si-Cl bond and the reactivity of the vinyl group.
One fundamental reaction is hydrolysis, which involves the cleavage of the Si-Cl bond by water. This process can lead to the formation of silanols and subsequently siloxanes. The mechanism typically involves a nucleophilic attack of a water molecule on the silicon atom. The presence of the vinyl group can influence the reactivity of the Si-Cl bond.
In the vapor phase, the photochemical chlorination of methyl silanes, including those with vinyl groups, has been studied. The structure of the resulting dichlorinated silanes is significantly influenced by the presence of the Si-Cl bond, indicating a complex interplay of electronic and steric effects during the reaction. sioc-journal.cn
The reduction of chlorosilanes, including those with vinyl and methyl groups, has been investigated using electrochemical methods like cyclic voltammetry. researchgate.netresearchgate.net These studies show that chlorosilanes can be reduced in a two-step process involving one-electron transfers. researchgate.netresearchgate.net The solvent, electrolyte, and the specific substituents on the silicon atom all have a significant impact on the reduction potentials. researchgate.netresearchgate.net For instance, the reduction is generally easier in more polar solvents. researchgate.net These findings are crucial for understanding and optimizing polymerization reactions that utilize chlorosilanes as monomers. researchgate.netresearchgate.net
Theoretical studies have provided further insights into the reaction mechanisms of silanes. For example, investigations into the H-abstraction reactions of silanes with H and CH3 radicals have shown significant differences compared to their alkane counterparts. nih.gov The Si-H bond is generally weaker than a C-H bond, and this difference in bond dissociation energy affects the reaction barriers. nih.gov Such computational studies help in predicting the reactivity and selectivity of various transformations involving silanes.
Catalytic Cycles and Intermediates in Transition Metal-Catalyzed Reactions
Transition metal catalysis plays a pivotal role in the functionalization of chlorovinyl(methyl)silane. These reactions often involve complex catalytic cycles with various intermediates.
One of the key reactions is the cross-coupling of chlorosilanes with organometallic reagents, which provides a powerful method for forming C-Si bonds. researchgate.net These reactions can be catalyzed by various transition metals, including nickel, palladium, and cobalt. researchgate.net Mechanistic studies suggest the involvement of ate complex intermediates, which are formed from the reaction of the transition metal with a Grignard reagent. dntb.gov.ua These intermediates are believed to be the active catalytic species.
In some cases, divalent silicon species, or silylenes, have been proposed as key intermediates. For instance, in the direct synthesis of dimethyldichlorosilane, methylchlorosilylene (CH₃SiCl) has been identified as a crucial intermediate. ugto.mx This silylene is thought to form on the surface of the copper catalyst. ugto.mx While this specific example does not directly involve chlorovinyl(methyl)silane, the concept of silylene intermediates is relevant to the broader field of organosilicon chemistry and may play a role in certain reactions of vinyl-substituted chlorosilanes.
The silyl-Heck reaction, which involves the coupling of chlorosilanes with alkenes, is another important transformation. researchgate.net The catalytic cycle for this reaction typically involves oxidative addition of the chlorosilane to the metal center, followed by migratory insertion of the alkene and subsequent reductive elimination.
The nature of the transition metal, ligands, and reaction conditions can significantly influence the course of these catalytic reactions. For example, in the hydrosilylation of alkenes, different metal catalysts can lead to different selectivities. researchgate.net
Stereochemical Aspects of Chlorovinyl(methyl)silane Formation and Reactivity
The stereochemistry of reactions involving chlorovinyl(methyl)silane is a critical aspect, particularly when chiral centers are involved. The formation of chlorovinyl(methyl)silane itself can be stereoselective, and its subsequent reactions can proceed with varying degrees of stereocontrol.
The synthesis of optically active organosilicon compounds is an area of active research. For example, the synthesis of silicon-stereogenic optically active silylboranes has been reported, which can then be used in transition-metal-catalyzed silylation reactions with high enantiospecificity. chemrxiv.org This demonstrates the potential for creating chiral silicon centers with high stereochemical purity.
In transition metal-catalyzed cross-coupling reactions, the stereochemical outcome is often determined by the mechanism of the reaction. For instance, in reactions involving an S_N2-type displacement at a chiral silicon center, an inversion of configuration is typically observed. researchgate.net
The stereoselectivity of hydrosilylation reactions of alkynes is also a well-studied area. Depending on the catalyst and reaction conditions, either (Z)- or (E)-alkenylsilanes can be obtained with high selectivity. organic-chemistry.org For example, a ruthenium-based catalyst has been shown to be highly effective for the (Z)-selective hydrosilylation of terminal alkynes. organic-chemistry.org
The ability to control the stereochemistry of these reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures, which is important in fields such as medicinal chemistry and materials science.
Role of Ligands and Additives in Controlling Selectivity
In transition metal-catalyzed reactions of chlorovinyl(methyl)silane, ligands and additives play a crucial role in controlling the selectivity of the transformation. The choice of ligand can influence the reactivity of the metal center, the stability of intermediates, and the stereochemical outcome of the reaction.
For example, in nickel-catalyzed cross-electrophile coupling reactions, the nature of the ligand is critical for achieving high yields and selectivities. researchgate.net Similarly, in palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly used to modulate the electronic and steric properties of the catalyst. researchgate.net The use of specific ligands can enable reactions that are otherwise difficult to achieve, such as the arylation of chlorosilanes with sterically demanding Grignard reagents. researchgate.net
Additives can also have a profound effect on the reaction. In some cases, additives are used to activate the catalyst or to facilitate a particular step in the catalytic cycle. For instance, in the copper-catalyzed synthesis of vinyl silanes, the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is crucial for the desired carbocupration-silicon group migration sequence to occur. organic-chemistry.org
In the context of photochemical chlorination, while not a catalytic reaction in the traditional sense, the reaction environment can influence the product distribution. The presence of certain species can affect the radical chain mechanism. sioc-journal.cn
The systematic study of ligand and additive effects is essential for the development of new and improved catalytic systems for the synthesis of organosilicon compounds.
Computational and Theoretical Insights into Reaction Pathways
Computational and theoretical methods have become indispensable tools for elucidating the reaction pathways of transformations involving chlorovinyl(methyl)silane. Density Functional Theory (DFT) calculations, in particular, have been widely used to study reaction mechanisms, predict reaction barriers, and understand the origins of selectivity.
Theoretical studies have been employed to investigate the H-abstraction reactions of silanes, providing insights into the differences in reactivity between Si-H and C-H bonds. nih.gov These studies have shown that the barrier energies for H-abstraction from silicon sites are generally lower than from carbon sites, which has important implications for the selectivity of radical reactions. nih.gov
Computational methods have also been used to study the mechanisms of transition metal-catalyzed reactions. For example, DFT calculations have been used to investigate the catalytic cycle of the silyl-Heck reaction, helping to identify the key intermediates and transition states. researchgate.net These studies can provide a detailed picture of the reaction pathway that is often difficult to obtain through experimental methods alone.
In the study of aminosilane (B1250345) reactions with silsesquioxane silanols, computational results have suggested a second-order reaction with respect to the aminosilane, where the second molecule acts as a catalyst. nih.gov Dynamic calculations have been shown to provide activation energies that are in better agreement with experimental data than non-dynamic calculations, highlighting the importance of choosing the appropriate computational method. nih.gov
The synergy between experimental and computational studies is crucial for a comprehensive understanding of the reaction mechanisms of chlorovinyl(methyl)silane and other organosilicon compounds.
Data Tables
Table 1: Reduction Potentials of Selected Chlorosilanes
| Silane (B1218182) | Solvent | [TBAP] (M) | E½¹ (V vs. SCE) | E½² (V vs. SCE) |
| Dichlorohexylmethylsilane (HMDSi) | MeCN | 0.1 | -0.4 to -0.6 | - |
| Dichlorohexylmethylsilane (HMDSi) | THF | 0.1 | - | - |
| Dichlorodimethylsilane (DMDSi) | MeCN | 0.1 | - | - |
| Dichlorodimethylsilane (DMDSi) | THF | 0.1 | - | - |
| Dichlorodiphenylsilane (DPDSi) | MeCN | 0.1 | - | - |
| Dichloromethylphenylsilane (DMPSi) | MeCN | 0.1 | - | - |
| Dichloromethylsilane (B8780727) (DMSi) | MeCN | 0.1 | - | - |
| Chlorotrimethylsilane (B32843) (TMSi) | MeCN | 0.1 | - | - |
| Trichlorosilane (B8805176) (TSi) | MeCN | 0.1 | - | - |
| Data extracted from electrochemical studies. researchgate.netresearchgate.net The exact values can vary depending on experimental conditions. The table illustrates the range of reduction potentials observed for various chlorosilanes. |
Table 2: Theoretical Barrier Energies for H-Abstraction Reactions
| Reaction | Barrier Energy (kcal/mol) |
| Silane + H | Lower than Methane + H |
| Methylsilane + H | Higher than Ethane + H |
| Dimethylsilane + H | Higher than Propane + H |
| Trimethylsilane + H | Lower than Isobutane + H |
| Tetramethylsilane + H | Lower than Neopentane + H |
| Silane + CH₃ | Lower than Methane + CH₃ |
| Methylsilane + CH₃ | Lower than Ethane + CH₃ |
| Dimethylsilane + CH₃ | Lower than Propane + CH₃ |
| Trimethylsilane + CH₃ | Lower than Isobutane + CH₃ |
| Tetramethylsilane + CH₃ | Lower than Neopentane + CH₃ |
| This table provides a qualitative comparison of theoretical barrier energies for H-abstraction from silicon sites in silanes and equivalent carbon sites in their alkane counterparts. nih.gov The actual values depend on the level of theory used in the calculations. |
Advanced Applications of Chlorovinyl Methyl Silanes in Synthesis and Materials Science
Role as Versatile Building Blocks in Organic Synthesis
In the realm of organic synthesis, chlorovinyl-(methyl)silanes function as adaptable synthons, enabling the construction of complex molecular architectures. Their stability and predictable reactivity make them valuable tools for creating new carbon-carbon and carbon-heteroatom bonds.
A primary application of chlorovinyl-(methyl)silanes is the introduction of vinyl groups into organic frameworks. chemimpex.com The vinyl group can be transferred to various substrates, serving as a handle for further chemical modifications such as polymerizations or cycloadditions. mdpi.com For instance, vinyl groups can be grafted onto cellulose (B213188) surfaces through a silanization process, where the chlorosilane first hydrolyzes to a reactive silanol (B1196071) in water, which then covalently bonds to the cellulose hydroxyl groups. mdpi.com The success of this modification can be confirmed by the appearance of a characteristic alkene stretching band in infrared spectra. mdpi.com This reactivity also allows vinyl chloro silanes to act as coupling agents, forming robust chemical bonds between organic polymers and inorganic materials, thereby enhancing adhesion and durability in composites. mdpi.comdakenchem.com
Chlorovinyl-(methyl)silanes are important precursors for organosilicon reagents used in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between an organosilane and an organic halide. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organic halide to a palladium(0) catalyst, transmetalation of the vinyl group from the silicon atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.orgnih.govnih.gov
A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved with a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org This activation step forms a hypervalent pentacoordinate silicon species, which is more reactive in the transmetalation step. organic-chemistry.org Research has shown that various palladium catalysts and activators can be used to couple vinylsilanes with aryl halides, including iodides, bromides, and even less reactive chlorides. nih.govcore.ac.ukmdpi.com
Recent advancements have focused on overcoming challenges associated with highly substituted alkenes. For example, the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes has been achieved using dimethyl(5-methylfuryl)vinyl silanes. nih.gov These bench-stable compounds can be coupled with a range of aryl halides under mild conditions, using a mild base like KOSiMe₃ without the need for toxic fluoride additives, to produce complex tetrasubstituted alkenes with high stereochemical control. nih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Activator / Base | Solvent | Product Yield | Reference |
| Aryl Mesylate | Triethoxy(phenyl)silane | Pd(OAc)₂ / XPhos | TBAF | THF/t-BuOH | 40-97% | nih.gov |
| Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 98% | nih.gov |
| 4-Bromoanisole | Phenyl triethoxysiloxane | Pd(NH₃)₂Cl₂ / Cationic bipyridyl ligand | NaOH | H₂O | 99% | nih.gov |
| Aryl Chloride | Phenyl trimethoxysilane | Pd(OAc)₂ | - | Water / Solvent-free | 97-99% | nih.gov |
| Tetrasubstituted vinyl silane (B1218182) | Aryl Halide | Palladium Catalyst | KOSiMe₃ | THF/DMA | High | nih.gov |
The role of the silicon atom in these molecules extends beyond simply being a placeholder for the vinyl group in cross-coupling reactions. The silicon center actively assists in various transformations. For instance, in some Hiyama-Denmark couplings, the initial organosilane is converted in situ to more reactive organosilanols or disiloxanes. organic-chemistry.orgnih.gov This transformation, often facilitated by a base or fluoride activator, is a critical step that enables the subsequent transmetalation to the palladium catalyst. organic-chemistry.org
Furthermore, a novel cross-electrophile coupling has been developed using reductive nickel catalysis, which forges a C(sp²)–Si bond by reacting vinyl chlorosilanes directly with vinyl or aryl electrophiles. researchgate.net This method represents a significant advance, as it directly utilizes the Si-Cl bond of the chlorosilane, bypassing the need to first convert it into a different organosilicon reagent, and offers a facile route to structurally diverse vinylsilanes under very mild conditions. researchgate.net
Vinylsilanes undergo electrophilic substitution reactions where the silyl (B83357) group plays a crucial role in directing the outcome. wikipedia.org The carbon-silicon bond is highly electron-releasing and effectively stabilizes a positive charge at the β-carbon through hyperconjugation. wikipedia.org Consequently, when an electrophile attacks the double bond, it adds to the α-carbon, generating a β-carbocation that is stabilized by the adjacent silyl group. wikipedia.org The reaction concludes with the elimination of the silyl group, resulting in the formation of a new substituted alkene. A key feature of this process is that it proceeds with retention of the double bond's original configuration. wikipedia.org This predictable regioselectivity and stereoselectivity make it a powerful synthetic tool.
Applications in Polymer Chemistry and Polymerization
The vinyl group in chlorovinyl-(methyl)silanes makes them valuable monomers for the synthesis of silicon-containing polymers. These polymers often exhibit unique properties, such as high thermal stability and hydrophobicity, derived from their organosilicon nature. rsc.org
Vinylsilanes are a class of monomers that are susceptible to anionic addition polymerization. wikipedia.org This type of chain-growth polymerization is initiated by anions, such as organolithium compounds like n-BuLi, and can often proceed as a "living" polymerization, which allows for precise control over the polymer's molecular weight and architecture. wikipedia.orgacs.org
Detailed studies on the parent monomer, vinylsilane (CH₂=CHSiH₃), have shown that its anionic polymerization yields a liquid polymer. acs.orgacs.org Interestingly, the reaction involves a rearrangement, leading to a polymer structure of [−CH(CH₃)SiH₂−]n. acs.orgacs.org This demonstrates the unique reactivity imparted by the silyl group during polymerization.
More advanced techniques, such as the anionic stitching polymerization of styryl(vinyl)silanes, have been developed to create novel polymers with fused sila-bicyclic structures in their main chain. rsc.orgrsc.org These resulting polymers exhibit high thermal stability and transparency, making them promising for applications as advanced optical materials. rsc.orgrsc.org
| Monomer | Initiator / Catalyst | Polymerization Type | Resulting Polymer Structure / Properties | Reference |
| Vinylsilane (CH₂=CHSiH₃) | n-BuLi | Anionic | [−CH(CH₃)SiH₂−]n, liquid polymer (Mn 500-1500) | acs.orgacs.org |
| Vinylsilane (CH₂=CHSiH₃) | Ziegler-Natta Catalyst | Coordinated Anionic | [−CH₂CH(SiH₃)−]n, white solid polymer | acs.orgacs.org |
| Styryl(vinyl)silanes | n-BuLi | Anionic Stitching | Fused sila-bicyclic structures; high thermal stability | rsc.orgrsc.org |
Synthesis of Organosilicon Polymers and Resins
Chlorovinyl-(methyl)silanes are fundamental building blocks in the synthesis of a wide array of organosilicon polymers and resins. sinosil.com The presence of the vinyl group allows for polymerization through various mechanisms, including free-radical polymerization and addition reactions, while the chloro-group provides a site for hydrolysis and condensation, leading to the formation of siloxane (Si-O-Si) backbones. sinosil.comsilicones.eu
The general process for creating silicone polymers from chlorosilanes involves several key steps:
Synthesis of Chlorosilanes : The process begins with the reaction of silicon with methyl chloride to produce a mixture of methyl chlorosilanes. silicones.eu
Hydrolysis : These chlorosilanes are then hydrolyzed, where the chlorine atoms are replaced with hydroxyl (-OH) groups. This reaction is a crucial step in forming silanols. sinosil.comsilibasesilicone.com
Condensation : The resulting silanols are unstable and readily undergo condensation reactions, eliminating water to form stable siloxane bonds (Si-O-Si), which constitute the backbone of silicone polymers. silicones.eusilibasesilicone.com
By co-hydrolyzing chlorovinyl-(methyl)silanes with other organochlorosilanes, such as dimethyldichlorosilane or phenyltrichlorosilane, polymers with specific functionalities and properties can be synthesized. sinosil.comgoogle.com For instance, the incorporation of vinyl groups along the polymer chain provides sites for subsequent crosslinking reactions. uni-wuppertal.de The resulting polymers can range from linear oils to highly cross-linked resins, depending on the functionality of the starting monomers and the reaction conditions. sinosil.comsilicones.eu
Table 1: Examples of Organosilicon Polymers Derived from Chlorovinyl-(methyl)silanes
| Polymer Type | Precursors | Key Properties | Applications |
| Vinyl-functional Polysiloxanes | Dichloromethylvinylsilane, Dimethyldichlorosilane | Reactive vinyl groups for crosslinking | Base for silicone elastomers and adhesives |
| Methyl Phenyl Vinyl Silicone Resin | Methylphenyldichlorosilane, Trichlorovinylsilane, Dimethyldichlorosilane | High refractive index, thermal stability | LED encapsulants, high-performance coatings |
This table provides illustrative examples of polymer types and is not an exhaustive list.
Crosslinking and Chain Modification in Silicone Materials
The vinyl group in chlorovinyl-(methyl)silane is instrumental in the crosslinking and modification of silicone materials. google.comdow.comnih.gov Crosslinking is the process of forming chemical bonds between polymer chains, which transforms a liquid or soft polymer into a more rigid and durable material, such as a silicone elastomer or rubber. sinosil.com
One of the primary methods for crosslinking silicones is through a hydrosilylation reaction, also known as addition curing. uni-wuppertal.de In this process, the vinyl groups on one polymer chain react with silicon-hydride (Si-H) groups on another chain in the presence of a platinum catalyst. uni-wuppertal.de This reaction is highly efficient and does not produce byproducts, resulting in a clean and controlled cure. uni-wuppertal.de
Chlorovinyl-(methyl)silanes can be used to introduce the necessary vinyl functionality into silicone polymers. dakenchem.com By controlling the concentration of these vinyl-functional silanes during polymerization, the crosslink density of the final material can be precisely tailored to achieve desired properties such as hardness, elasticity, and tensile strength. sinosil.com
Beyond creating new polymers, chlorovinyl-(methyl)silanes can also be used to modify existing silicone chains. For example, they can be grafted onto a pre-formed polysiloxane backbone to introduce reactive sites for further functionalization or crosslinking. shinetsusilicone-global.com
Utilization in Materials Science as Coupling Agents and Surface Modifiers
The dual functionality of chlorovinyl-(methyl)silanes makes them excellent coupling agents and surface modifiers, enabling the creation of high-performance composite materials. google.comdow.commpg.de
Enhancing Interfacial Adhesion between Organic and Inorganic Materials
A significant challenge in developing composite materials is ensuring strong adhesion between the organic polymer matrix and the inorganic filler or reinforcement (e.g., glass fibers, silica (B1680970), or metal oxides). dow.comspecialchem.com Poor adhesion can lead to mechanical failure at the interface.
Table 2: Effect of Silane Treatment on Composite Properties
| Property | Untreated Filler | Silane-Treated Filler |
| Tensile Strength | Lower | Higher |
| Flexural Strength | Lower | Higher |
| Moisture Resistance | Lower | Higher |
| Adhesion | Poor | Excellent |
This table illustrates the general trends observed when using silane coupling agents to treat inorganic fillers in polymer composites.
Surface Functionalization of Nanomaterials and Fillers
The principles of using chlorovinyl-(methyl)silanes as coupling agents extend to the nanoscale. These silanes are used to functionalize the surfaces of nanomaterials and fillers, such as silica nanoparticles, to improve their dispersion and compatibility within a polymer matrix. google.comdow.comspecialchem.com
Untreated nanoparticles often have a high surface energy and a tendency to agglomerate, which can negatively impact the properties of the composite. nih.gov By treating the nanoparticles with this compound, their surface chemistry is altered. The silane coating reduces the surface energy and can make the nanoparticles more compatible with the organic matrix, leading to better dispersion and a more homogeneous composite material. nih.govchiyesilicon.com This surface functionalization is crucial for realizing the full potential of nanocomposites in various applications. nih.govmdpi.commdpi.com
Development of Advanced Composite Materials
The use of chlorovinyl-(methyl)silanes as coupling agents and surface modifiers is a key enabling technology for the development of advanced composite materials. google.comdow.comspecialchem.com These materials find use in a wide range of demanding applications, from automotive and aerospace components to electronics and construction materials. dakenchem.com
By enhancing the interfacial adhesion and improving the dispersion of fillers, these silanes contribute to composites with:
Improved Mechanical Properties : Increased strength, stiffness, and toughness. specialchem.com
Enhanced Durability : Better resistance to moisture, chemicals, and weathering. dakenchem.com
Lighter Weight : Enabling the replacement of traditional materials like metals.
Precursor Chemistry for Specialty Organosilicon Compounds
Beyond their direct use in polymers and composites, chlorovinyl-(methyl)silanes serve as versatile precursors for the synthesis of a variety of specialty organosilicon compounds. silibasesilicone.com The reactive vinyl and chloro groups provide handles for a wide range of chemical transformations.
For instance, the vinyl group can undergo hydrosilylation with a variety of hydrosilanes to introduce new functional groups. google.com The chloro group can be substituted with other functional moieties through reactions with appropriate nucleophiles. These synthetic routes allow for the creation of a diverse library of organofunctional silanes with tailored reactivity for specific applications, such as in the synthesis of pharmaceuticals or other fine chemicals. sinosil.comnih.gov
Synthesis of Silicon-Containing Building Blocks for Pharmaceuticals and Electronics
Chlorovinyl-(methyl)silanes are highly versatile chemical precursors utilized in the synthesis of specialized silicon-containing building blocks. Their dual reactivity, stemming from the vinyl group and the chloro-silyl moiety, allows for a wide range of chemical transformations. This makes them valuable starting materials for creating complex molecules tailored for advanced applications in both the pharmaceutical and electronics industries. In medicinal chemistry, the incorporation of silicon into organic scaffolds is an emerging strategy to enhance the pharmacological profiles of drug candidates. enamine.net In electronics, these silanes are fundamental for manufacturing high-performance materials and components. hengdasilane.com
The reactivity of the Si-Cl bond allows for nucleophilic substitution, while the vinyl group is amenable to various addition and polymerization reactions. researchgate.netnih.gov This enables the construction of diverse molecular architectures. For instance, chlorosilanes can be converted into a wide array of functionalized organosilanes, which serve as key intermediates in organic synthesis and materials science. hengdasilane.comontosight.ai
Applications in Pharmaceutical Building Block Synthesis
The "silicon switch" approach, where a carbon atom in a biologically active molecule is replaced by a silicon atom, is a key strategy in modern drug discovery. enamine.net This substitution can significantly alter a drug's metabolic stability, lipophilicity, and binding interactions with target proteins, potentially leading to improved efficacy and a better safety profile. enamine.net Chlorovinyl-(methyl)silanes are instrumental in creating the novel building blocks required for this type of molecular engineering.
Research has demonstrated the synthesis of polyfunctional aminosilanes and alkoxysilanes from this compound derivatives. In one study, N-[chloro(methylvinyl)silyl]anilines were reacted with isopropylamine (B41738) or isopropanol. researchgate.net The reaction proceeds via the substitution of the chlorine atom, yielding the corresponding isopropylamino or isopropoxy derivatives, respectively. researchgate.net These new polyfunctional silanes, containing both a vinyl group for further modification and a nitrogen or oxygen-containing functional group, are valuable synthons for more complex heterocyclic and acyclic structures in medicinal chemistry. researchgate.netrsc.org
The table below summarizes the synthesis of such building blocks, highlighting the reactants and the resulting products.
| Reactant | Reagent | Product | Yield (%) |
| N-[chloro(methylvinyl)silyl]aniline | Isopropanol | N-[Isopropoxy(methyl)vinylsilyl]aniline | 65 |
| N-[chloro(methylvinyl)silyl]-N-methylaniline | Isopropanol | N-[Isopropoxy(methyl)vinylsilyl]-N-methylaniline | 70 |
| N-[chloro(methylvinyl)silyl]aniline | Isopropylamine | N-[Isopropylamino(methyl)vinylsilyl]aniline | 72 |
| N-[chloro(methylvinyl)silyl]-N-methylaniline | Isopropylamine | N-[Isopropylamino(methyl)vinylsilyl]-N-methylaniline | 68 |
| Data sourced from Nikonov, A. Yu., et al. (2015). researchgate.net |
These synthesized building blocks can undergo further reactions, such as hydrosilylation or cross-coupling, to be incorporated into larger, biologically active molecules. researchgate.net The ability to create these tailored silicon-containing structures opens new avenues for the development of novel therapeutics.
Applications in Electronic Materials Synthesis
In the field of electronics, performance and reliability are paramount. Chlorovinyl-(methyl)silanes serve as critical building blocks for materials that meet the stringent demands of this industry. They are primarily used as coupling agents and surface modifiers to create robust, high-performance composites and to protect sensitive electronic components. chemimpex.comdakenchem.com
The bifunctional nature of these molecules is key to their utility. The chlorosilyl group can react with inorganic surfaces like silicon wafers, glass, or metal oxides, forming strong, covalent Si-O bonds. dakenchem.com Simultaneously, the vinyl group is available to react and cross-link with organic polymers. This dual reactivity allows chlorovinyl-(methyl)silanes to act as a molecular bridge, enhancing the adhesion and compatibility between organic and inorganic materials. hengdasilane.comdakenchem.com This is crucial in the fabrication of fiber-reinforced composites and advanced packaging materials where material integrity under stress is critical. dakenchem.com
Furthermore, these silanes are used for surface modification to impart desirable properties such as hydrophobicity. chemimpex.com A hydrophobic surface is essential for protecting electronic circuits and components from moisture, which can cause corrosion and electrical failure. The table below outlines key applications and the resulting material benefits.
| Application Area | Function of this compound | Resulting Material Property |
| Semiconductor Manufacturing | Surface modifier for silicon wafers | Improved adhesion for photoresists, enhanced hydrophobicity |
| Composite Materials | Coupling agent for fiber reinforcement (e.g., glass fibers in PCBs) | Increased mechanical strength and durability of the composite dakenchem.com |
| Adhesives & Sealants | Formulation additive | Superior bonding strength and chemical/moisture resistance chemimpex.comdakenchem.com |
| Protective Coatings | Cross-linking agent for silicone polymers | Creation of durable, water-repellent, and thermally stable coatings dakenchem.com |
The use of chlorosilanes is a foundational aspect of the electronics industry, extending to the production of high-purity silicon, the primary material for semiconductors. hengdasilane.com By enabling the synthesis of advanced hybrid materials, chlorovinyl-(methyl)silanes contribute significantly to the development of more robust and reliable electronic devices.
Spectroscopic and Computational Characterization of Chlorovinyl Methyl Silanes
Advanced Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organosilicon compounds, including those with stereogenic silicon centers. The development of catalytic asymmetric synthesis has made it possible to create Si-stereogenic silanes with high enantiopurity, which are valuable in synthetic and materials chemistry. nih.govacs.org The chemical shifts observed in ²⁹Si NMR spectra provide information about the connectivity of siloxane bonds and can confirm the formation of specific structures. researchgate.net For instance, the ²⁹Si NMR chemical shifts for various silane (B1218182) derivatives are influenced by the substituents on the silicon atom. unige.chresearchgate.net The presence of different organic groups affects the crosslinking of the siloxane network, which can be studied using ²⁹Si CP/MAS NMR. researchgate.net
The chemical shifts of impurities in deuterated solvents commonly used in NMR spectroscopy have been compiled to aid in the identification of contaminants. epfl.ch For example, the ¹H NMR spectrum of chlorotrimethylsilane (B32843) shows a characteristic signal for the methyl protons. chemicalbook.com The analysis of coupling constants, such as ¹J(¹³C, ²⁹Si), can provide further structural insights. researchgate.net
Here is a table of representative ¹H and ²⁹Si NMR chemical shifts for related silane compounds:
| Compound | Solvent | ¹H Chemical Shift (ppm) | ²⁹Si Chemical Shift (ppm) | Reference |
| Chlorotrimethylsilane | CCl₄ | 0.42 | - | chemicalbook.com |
| Chlorotrimethylsilane | CDCl₃ | 0.431 | - | chemicalbook.com |
| Tetramethylsilane (TMS) | - | 0 (reference) | 0 (reference) | rsc.org |
| Chloro(phenylethynyl)(phenyl)silane | CDCl₃ | - | - | researchgate.net |
| Chloro(hex-1-yl)(methyl)(phenyl)silane | CDCl₃ | - | - | researchgate.net |
This table is for illustrative purposes and includes related compounds to provide context for the types of data obtained from NMR spectroscopy.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. youtube.com These methods are invaluable for identifying functional groups and understanding the structural framework of chlorovinyl-(methyl)silanes.
Infrared Spectroscopy provides information about the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of a molecule is unique and can be used as a fingerprint for identification. For instance, the IR spectrum of 1-chloro-2-methylpropane, a related alkyl halide, shows characteristic C-H and C-Cl stretching vibrations. docbrown.info In organosilanes, Si-H stretching fundamentals are typically observed around 2050 cm⁻¹. jkps.or.kr The presence of specific functional groups, such as the vinyl and methyl groups in chlorovinyl-(methyl)silane, will give rise to characteristic absorption bands in the IR spectrum.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a system. youtube.com It is particularly useful for identifying materials and can distinguish between different crystalline phases. youtube.comspectroscopyonline.com For organosilanes, Raman spectroscopy can be used to identify skeletal vibrations involving Si-Si bonds, although these are often weak. jkps.or.kr The technique is also sensitive to changes in the polarizability of a molecule during a vibration, making it complementary to IR spectroscopy. youtube.com
A comparison of IR and Raman spectra for related organosilane derivatives reveals that Si-Cl stretching vibrations appear in the low-frequency region of the spectra. jkps.or.kr
Here is a table summarizing typical vibrational frequencies for functional groups found in or related to chlorovinyl-(methyl)silanes:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C-H (alkyl) | Stretching | ~2880 - 3080 | IR |
| Si-H | Stretching | ~2050 | IR & Raman |
| C-Cl | Stretching | ~580 - 780 | IR |
| Si-Cl | Stretching | ~355 - 368 | IR & Raman |
| Si-O | Stretching | ~611 | IR & Raman |
This table provides a general range for these functional groups and is based on data from related compounds. docbrown.infojkps.or.kr
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC), it becomes an indispensable tool for separating and identifying components in complex mixtures, as well as for assessing the purity of a substance. mdpi.comyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) first separates the components of a mixture in the gas phase using a chromatography column. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. mdpi.comresearchgate.net This technique provides both qualitative and quantitative information about the sample. mdpi.com For volatile compounds like this compound, GC-MS is an ideal method for analysis. mdpi.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, the mass spectrum of (chloromethyl)trimethylsilane shows characteristic fragments that aid in its identification. nist.gov
Modern GC-MS/MS techniques, using instruments like triple quadrupole analyzers, offer enhanced selectivity and sensitivity, which is particularly useful for trace analysis and the determination of compounds in complex matrices. nih.govresearchgate.net
Here is a table of mass spectrometry data for a related compound, (chloromethyl)trimethylsilane:
| Compound | Formula | Molecular Weight | CAS Registry Number | Key Mass Spectral Peaks (m/z) |
| (chloromethyl)trimethylsilane | C₄H₁₁ClSi | 122.669 | 2344-80-1 | 73, 45, 43, 77, 107, 122 |
This data is for a structurally related compound and is provided to illustrate the type of information obtained from mass spectrometry. nist.gov
Electrochemical Characterization Techniques
Cyclic voltammetry is an electrochemical technique used to study the redox behavior of chemical species. It provides information about the reduction and oxidation potentials of a compound, which is crucial for understanding its electronic properties and reactivity.
Studies on various chlorosilanes have shown that they can be reduced in a two-step process involving one electron in each step. researchgate.netchemrxiv.org The reduction potentials are influenced by several factors, including the type of silane, the solvent, and the concentration of the electrolyte. researchgate.netchemrxiv.orgresearchgate.net For instance, the reduction potentials of chlorosilanes have been investigated in solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (MeCN). researchgate.netresearchgate.net The electrochemical behavior of organosilanes is also relevant in the context of their use as reducing agents in synthetic chemistry. gelest.comacs.orgmsu.edu
The reduction potentials of a series of mono-, di-, and trichloro-substituted alkyl and aryl silanes have been determined to be more positive than -1V versus a saturated calomel (B162337) electrode (SCE). researchgate.netchemrxiv.org The data from cyclic voltammetry experiments can be used to construct a table of reduction potentials for different chlorosilanes under specific experimental conditions.
Below is a table summarizing reduction potential data for various chlorosilanes in different solvents, providing context for the expected electrochemical behavior of this compound.
| Silane | Solvent | Electrolyte | E½1 (V vs SCE) | E½2 (V vs SCE) | Reference |
| Me₃SiCl | MeCN | 0.1 M TBAP | -0.45 | -0.73 | researchgate.net |
| PhMe₂SiCl | MeCN | 0.1 M TBAP | -0.48 | -0.80 | researchgate.net |
| Me₂SiCl₂ | MeCN | 0.1 M TBAP | -0.52 | -0.80 | researchgate.net |
| Ph₂SiCl₂ | MeCN | 0.1 M TBAP | -0.42 | -0.72 | researchgate.net |
| MeSiCl₃ | MeCN | 0.1 M TBAP | -0.40 | -0.68 | researchgate.net |
| PhSiCl₃ | MeCN | 0.1 M TBAP | -0.38 | -0.65 | researchgate.net |
| Me₃SiCl | THF | 0.1 M TBAP | -0.75 | -1.05 | researchgate.net |
| Me₂SiCl₂ | THF | 0.1 M TBAP | -0.80 | -1.10 | researchgate.net |
TBAP = Tetrabutylammonium perchlorate (B79767) researchgate.net
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are employed to complement experimental data and provide deeper insights into the molecular and electronic structure, as well as the reactivity of chlorovinyl-(methyl)silanes. These approaches can predict various properties, such as geometries, vibrational frequencies, and NMR chemical shifts. unige.ch
Density functional theory (DFT) is a widely used computational method for studying organosilicon compounds. unige.ch For example, DFT calculations have been used to analyze the geometries and vibrational spectra of tris(trimethylsilyl)silane (B43935) derivatives. jkps.or.kr Theoretical studies have also been conducted on the immobilization of organosilanes on silica (B1680970) surfaces, which is relevant to catalysis. doi.org
Computational methods can also be used to predict NMR chemical shifts. unige.chresearchgate.net These predictions can aid in the assignment of experimental spectra and provide a more detailed understanding of the electronic environment around the silicon nucleus. Theoretical calculations of NMR shielding constants for various silanes have been performed and compared with experimental data. unige.ch
The combination of experimental and theoretical approaches provides a robust framework for the comprehensive characterization of chlorovinyl-(methyl)silanes, contributing to a better understanding of their fundamental properties and potential applications.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure and predicting the reactivity of molecules like this compound.
Electronic Structure: DFT methods are employed to calculate fundamental electronic properties. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.gov In related chlorinated compounds, DFT has been successfully used to analyze these properties. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are another valuable tool. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is critical for predicting how this compound might interact with other reagents.
Below is an illustrative table of how DFT-calculated electronic properties might be presented. The values are hypothetical for this compound and are based on typical ranges observed for similar organosilicon compounds.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |
Ab Initio Studies for Conformational Analysis and Thermodynamic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results, particularly for smaller molecules.
Conformational Analysis: this compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Ab initio calculations are pivotal in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. For instance, studies on substituted prolines have shown how substituent effects, which can be modeled with ab initio methods, influence the conformational landscape. nih.govnih.gov
Thermodynamic Properties: Ab initio methods are also employed to calculate key thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for predicting the spontaneity and equilibrium position of chemical reactions involving this compound. While specific ab initio thermodynamic data for this compound is scarce in the public domain, such calculations are routinely performed for a wide range of molecules. For example, quantum chemical calculations have been used to determine the thermodynamic parameters of SN2 reactions, providing insights into the role of the solvent. rutgers.edu
The following table illustrates the type of thermodynamic data that can be obtained from ab initio calculations. The values are hypothetical for this compound.
| Thermodynamic Property | Hypothetical Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | -150 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -120 | kJ/mol |
| Standard Entropy (S°) | 350 | J/(mol·K) |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
For larger and more complex systems, or for studying the behavior of molecules over time, ab initio and DFT methods can become computationally prohibitive. In such cases, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a viable alternative.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. The parameters used in these calculations, known as a force field, are typically derived from experimental data or higher-level quantum mechanical calculations. MM is particularly useful for rapidly exploring the conformational space of a molecule to identify low-energy conformers.
Molecular Dynamics (MD): MD simulations build upon MM by solving Newton's equations of motion for a system of atoms and molecules. This allows for the simulation of the time evolution of the system, providing a dynamic picture of the molecule's behavior. MD simulations are invaluable for understanding the conformational landscapes of flexible molecules, as they can reveal the populations of different conformers and the rates of interconversion between them. While specific MD studies on this compound are not prevalent in the searched literature, the methodology has been applied to a wide range of organosilicon compounds.
Quantum Chemical Calculations for Reaction Mechanism Insights
Quantum chemical calculations, encompassing both DFT and ab initio methods, are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the activation energies associated with each step.
For this compound, quantum chemical calculations could be used to investigate a variety of reactions, including:
Hydrosilylation: The addition of a Si-H bond across the vinyl group is a fundamental reaction of vinylsilanes. Quantum chemical studies on similar systems have provided detailed mechanistic insights, including the role of catalysts and the factors influencing stereoselectivity. researchgate.net
Nucleophilic Substitution: The chlorine atom on the silicon center is a potential site for nucleophilic attack. Quantum mechanical studies of SN2 reactions at silicon centers can reveal the reaction pathway and the influence of the vinyl and methyl groups on the reactivity.
Electrophilic Addition: The vinyl group is susceptible to electrophilic attack. Computational studies can model the approach of an electrophile and determine the structure and stability of the resulting carbocationic intermediates.
For example, in the palladium-catalyzed hydrosilylation of gem-difluoroallenes, DFT studies have been crucial in understanding the regiocontrol of the reaction, suggesting that the electron-withdrawing effect of fluorine atoms plays a key role. acs.org Similarly, quantum chemical calculations have been used to model the reaction between methyldimethoxysilane (B100820) and allyl cyanide, helping to evaluate possible reaction paths. researchgate.net
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of chlorovinyl-(methyl)silane often relies on processes that may involve hazardous reagents and significant energy consumption. dakenchem.com A major thrust in future research is the development of more environmentally benign and sustainable synthetic methodologies. This includes exploring alternative feedstocks, greener reaction media, and more energy-efficient reaction conditions.
One promising avenue is the adoption of photocatalysis , which utilizes visible light to drive chemical transformations under mild conditions. nih.gov Research into light-initiated synthesis of related organosilanols has demonstrated the potential of this approach to reduce the reliance on harsh reagents and high temperatures. nih.gov The development of photocatalytic systems for the direct synthesis of this compound from readily available precursors could significantly improve the sustainability of its production. nih.gov
Another key area is the implementation of flow chemistry . Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for process automation and optimization. youtube.com The transition from batch to continuous manufacturing for this compound could lead to higher yields, reduced waste generation, and a smaller environmental footprint. youtube.com
Furthermore, research into utilizing renewable resources as starting materials is gaining traction. While still in its early stages for organosilicon chemistry, the long-term vision involves moving away from fossil fuel-derived feedstocks towards bio-based alternatives.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of this compound, often through the hydrosilylation of a suitable chloroalkyne, is heavily reliant on catalytic processes. rsc.org Future research will focus on the discovery and optimization of novel catalytic systems that offer superior performance in terms of activity, selectivity, and longevity.
Ruthenium-based catalysts have shown considerable promise in the hydrosilylation of a variety of alkynes, demonstrating the ability to control the regioselectivity of the addition to furnish vinylsilanes. rsc.orgnih.govnih.gov Cationic ruthenium complexes, for instance, have been shown to be effective for the trans-addition of silanes to alkynes. nih.govnih.gov Further exploration of ligand design and reaction engineering for ruthenium catalysts could lead to systems specifically tailored for the high-yield synthesis of this compound.
Rhodium complexes are also well-established catalysts for hydrosilylation, with the ability to influence the stereochemical outcome of the reaction. acs.orgresearchgate.netnih.govemory.eduscilit.com The development of rhodium catalysts with enhanced selectivity for the desired isomer of this compound is a key research objective.
Platinum catalysts , such as Karstedt's catalyst, are widely used in the silicones industry for hydrosilylation reactions. mdpi.comresearchgate.netgoogle.comyoutube.commdpi.com However, the development of more cost-effective and recyclable platinum-based systems remains a priority. Research into platinum complexes with novel ligands or supported platinum catalysts could offer solutions. mdpi.comresearchgate.net
The table below summarizes the characteristics of these catalytic systems for vinylsilane synthesis.
| Catalyst Family | Typical Precursors | Key Advantages | Research Focus for this compound |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆, [(Ru(p-cymene)Cl₂)₂] | High activity, Control over regioselectivity | Ligand design for enhanced selectivity, Catalyst recycling |
| Rhodium | [Rh(cod)₂]BF₄, RhCl(PPh₃)₃ | High stereoselectivity | Development of catalysts for specific isomer synthesis |
| Platinum | H₂PtCl₆ (Speier's), Karstedt's catalyst | High activity, Industrial relevance | Cost reduction, Recyclability, Novel ligand design |
Design and Synthesis of New this compound Derivatives with Tuned Reactivity
The versatility of this compound stems from the presence of both a reactive vinyl group and a hydrolyzable chloro group attached to the silicon atom. This dual reactivity allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.
Future research will focus on the systematic exploration of reactions involving the vinyl group , such as polymerization, copolymerization, and various addition reactions, to create novel polysiloxanes and other silicon-containing polymers. researchgate.net The introduction of different functional groups onto the vinyl moiety can impart specific properties to the resulting materials. rsc.org
Simultaneously, the chloro group provides a handle for introducing a variety of substituents at the silicon center through nucleophilic substitution reactions. This allows for the synthesis of derivatives with modified solubility, reactivity, and thermal stability.
A key challenge and opportunity lie in the selective functionalization of either the vinyl or the chloro group, enabling the stepwise construction of complex organosilicon architectures. The development of orthogonal protection-deprotection strategies will be crucial in this endeavor.
Advanced Applications in Emerging Technologies
The unique properties of this compound and its derivatives make them attractive candidates for a variety of advanced applications. As a coupling agent, it enhances the adhesion between organic polymers and inorganic substrates, a critical factor in the performance of composite materials. dakenchem.com
In the realm of polymer chemistry , this compound can be used as a monomer or comonomer to produce silicones with specific functionalities. researchgate.net These materials can find use in high-performance elastomers, resins, and coatings with enhanced thermal stability, chemical resistance, and tailored mechanical properties.
There is also growing interest in the use of organosilicon compounds in electronic materials . The incorporation of silicon-containing moieties can influence the electronic and optical properties of materials, opening up possibilities for their use in semiconductors, light-emitting diodes (LEDs), and other electronic devices.
The table below outlines potential advanced applications for this compound and its derivatives.
| Application Area | Role of this compound | Potential Benefits |
| Advanced Polymer Composites | Coupling agent, Monomer | Improved mechanical strength, Enhanced thermal stability, Increased durability |
| Specialty Silicones | Monomer, Cross-linking agent | Tailored refractive index, Gas permeability, Biocompatibility |
| Electronic Materials | Precursor for silicon-containing polymers | Modified electronic properties, Enhanced performance in devices |
| Surface Modification | Coating precursor | Hydrophobicity, Chemical resistance, Protective coatings |
Integration of Machine Learning and AI in Organosilicon Chemistry Research
The complexity of organosilicon chemistry, with its vast parameter space for reaction conditions and catalyst design, presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). arxiv.orgsciencedaily.comresearchgate.net
Reaction optimization is another area where ML can have a significant impact. researchgate.net ML algorithms can be trained on experimental data to predict reaction outcomes, such as yield and selectivity, under different conditions. This allows for the in silico optimization of reaction parameters, reducing the number of experiments required and accelerating the development of new synthetic protocols.
Furthermore, AI and ML can be employed in the design of new this compound derivatives with specific target properties. By learning from existing data, generative models can propose novel molecular structures with desired characteristics, which can then be synthesized and tested experimentally.
The integration of these computational tools with experimental workflows promises to revolutionize the field of organosilicon chemistry, enabling the faster discovery and development of new materials and processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
